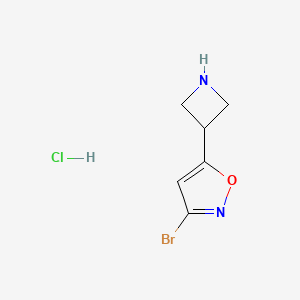![molecular formula C15H24BF3KNO2 B13472950 Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[111]pentan-1-yl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring, a bicyclo[111]pentane moiety, and a trifluoroborate group
Méthodes De Préparation
The synthesis of Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate typically involves multiple steps. The starting materials often include tert-butoxycarbonyl-protected piperidine and bicyclo[1.1.1]pentane derivatives. The synthetic route may involve the following steps:
Formation of the Piperidine Derivative: The piperidine ring is protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Coupling with Bicyclo[1.1.1]pentane: The protected piperidine is then coupled with a bicyclo[1.1.1]pentane derivative under specific reaction conditions.
Introduction of the Trifluoroborate Group:
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.
Oxidation and Reduction: The piperidine ring and bicyclo[1.1.1]pentane moiety can undergo oxidation and reduction reactions under appropriate conditions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Palladium catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Applications De Recherche Scientifique
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules
Medicinal Chemistry: Researchers are exploring the potential of this compound in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance.
Mécanisme D'action
The mechanism of action of Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate is primarily related to its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The piperidine ring and bicyclo[1.1.1]pentane moiety provide structural stability and can influence the reactivity of the compound.
Molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. Researchers are studying its interactions with biological molecules and its potential effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: This compound has a similar piperidine and trifluoroborate structure but lacks the bicyclo[1.1.1]pentane moiety.
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: This compound features an azetidine ring instead of a piperidine ring.
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound includes a benzoic acid moiety instead of the trifluoroborate group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H24BF3KNO2 |
|---|---|
Poids moléculaire |
357.26 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C15H24BF3NO2.K/c1-13(2,3)22-12(21)20-6-4-11(5-7-20)14-8-15(9-14,10-14)16(17,18)19;/h11H,4-10H2,1-3H3;/q-1;+1 |
Clé InChI |
DIBJSRVYALITTE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)C3CCN(CC3)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



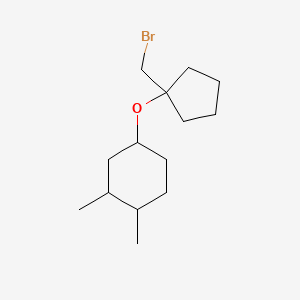
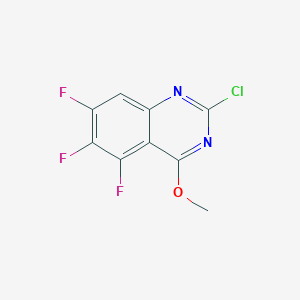
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)

![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
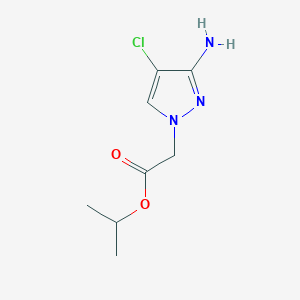
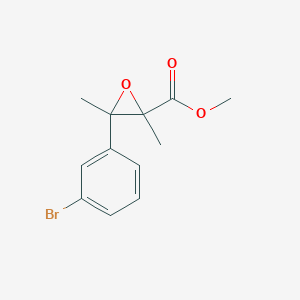

amine hydrochloride](/img/structure/B13472965.png)
